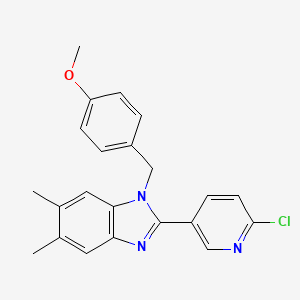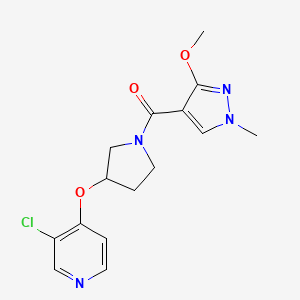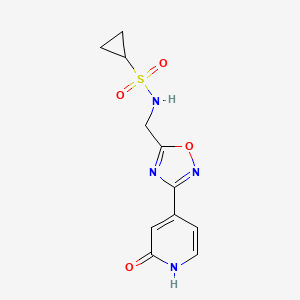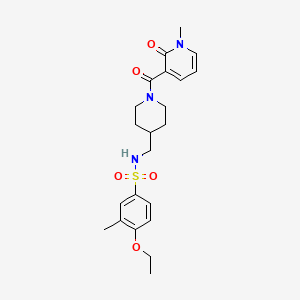
1-(2-(4-Bromophenyl)-2-oxoethyl)-4-(dimethylamino)pyridin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .
Synthesis Analysis
Pyridinium salts can be synthesized through various routes . The specific synthesis process for “1-(2-(4-Bromophenyl)-2-oxoethyl)-4-(dimethylamino)pyridin-1-ium chloride” is not available in the sources I found.Molecular Structure Analysis
The molecular structure of a pyridinium salt depends on its specific constituents . Without more specific information, it’s difficult to provide a detailed analysis of the molecular structure of “this compound”.Chemical Reactions Analysis
Pyridinium salts are known for their reactivity . They are important in the formation of pyridinium ionic liquids and pyridinium ylides .Physical And Chemical Properties Analysis
The physical and chemical properties of pyridinium salts can vary greatly depending on their specific structure .Aplicaciones Científicas De Investigación
Catalysis and Organic Synthesis
One application of related dimethylaminopyridine derivatives is in catalysis, where they have been used as recyclable catalysts for the acylation of inert alcohols and phenols under base-free conditions. For instance, 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) has demonstrated efficacy in forming N-acyl-4-(N',N'-dimethylamino)pyridine chloride, facilitating transient intermediates for acylation product release and catalyst regeneration (Liu, Ma, Liu, & Wang, 2014). This highlights the potential utility of 1-(2-(4-Bromophenyl)-2-oxoethyl)-4-(dimethylamino)pyridin-1-ium chloride in similar catalytic processes due to its structural similarities.
Electrochemical Studies and Material Science
Another dimension of research involves the electrochemical behavior of pyridinium ionic liquids, including derivatives like 1-butyl-4-(dimethylamino)pyridinium chloride. These compounds have been examined for their degradation efficiency, suggesting their significance in environmental and material sciences. The study by Pieczyńska et al. (2015) on the electrochemical oxidation of imidazolium and pyridinium ionic liquids provides insights into the degradation mechanisms and ecotoxicity evaluation, which could be relevant for assessing the environmental impact of similar compounds (Pieczyńska et al., 2015).
Synthesis and Reactivity in Organic Chemistry
Additionally, the reactivity of 4-dimethylaminopyridine (DMAP) with 2-bromoacetophenone(s) leading to the generation of pyridinium ylides underscores the compound's utility in synthesizing new chemical entities. Such reactivity patterns suggest that this compound could play a role in the synthesis of novel organic compounds, offering pathways for creating complex molecules with potential applications in drug discovery and materials science (Sarkunam & Nallu, 2005).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-bromophenyl)-2-[4-(dimethylamino)pyridin-1-ium-1-yl]ethanone;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN2O.ClH/c1-17(2)14-7-9-18(10-8-14)11-15(19)12-3-5-13(16)6-4-12;/h3-10H,11H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWUQPJXELCFOL-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=[N+](C=C1)CC(=O)C2=CC=C(C=C2)Br.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
52.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24788516 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[(2-ethylpyrazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2397401.png)


![N-(benzo[d]thiazol-2-yl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2397406.png)

![8-(2,3-Dimethoxyphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2397409.png)


![N-(3-fluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2397413.png)
![1-(2,3-dimethylphenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2397414.png)
![6-Ethynyl-1-azaspiro[3.3]heptane](/img/structure/B2397415.png)
![4-chloro-N-[(2-methoxyphenyl)methyl]-3-sulfamoylbenzamide](/img/structure/B2397416.png)

